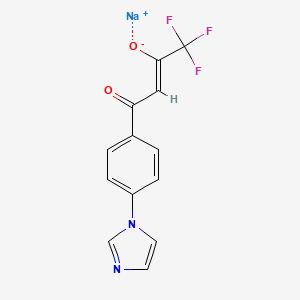

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

Description

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a sodium salt characterized by a Z-configuration enolate core, a trifluoromethyl group, and an imidazole-substituted phenyl ring. The compound’s structure combines electron-withdrawing (trifluoro, oxobut-2-en-2-olate) and electron-donating (imidazole) moieties, which influence its solubility, stability, and reactivity. The sodium counterion enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry or catalysis.

Properties

IUPAC Name |

sodium;(Z)-1,1,1-trifluoro-4-(4-imidazol-1-ylphenyl)-4-oxobut-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2.Na/c14-13(15,16)12(20)7-11(19)9-1-3-10(4-2-9)18-6-5-17-8-18;/h1-8,20H;/q;+1/p-1/b12-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGLFUKFCLULLV-OZLKFZLXSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])N2C=CN=C2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])N2C=CN=C2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147383-19-4 | |

| Record name | sodium 1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated imidazole derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as Ruppert-Prakash reagent (CF3TMS) in the presence of a base.

Formation of the Enolate: The final step involves the formation of the enolate by deprotonation of the corresponding ketone with a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the phenyl group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the imidazole or phenyl group.

Reduction: Alcohol derivatives of the compound.

Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its imidazole ring.

Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.

Diagnostics: It can be used in the development of diagnostic agents.

Industry

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs:

Imidazole-containing sodium salts

Trifluoromethyl-substituted enolates

Aromatic sulfonate esters

Table 1: Key Comparative Parameters

Key Findings:

Structural Influence on Reactivity: The trifluoromethyl group in the target compound enhances electrophilicity at the enolate position compared to non-fluorinated analogs, facilitating nucleophilic reactions . The imidazole ring provides coordination sites for metal ions, a feature absent in simpler sodium enolates.

Synthetic Methodology :

- Unlike sulfonate esters (e.g., compound 4 in ), which require prolonged heating, the target compound’s synthesis may involve shorter reaction times due to the sodium ion’s strong base character .

Thermodynamic Stability: The Z-configuration enolate is sterically stabilized by the trifluoromethyl group, reducing isomerization risk compared to E-isomers.

Biological Relevance: Imidazole derivatives are known for antimicrobial properties, but the trifluoromethyl group in the target compound may improve metabolic stability over non-fluorinated analogs (e.g., hypothetical methylphenyl derivative) .

Biological Activity

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature regarding its synthesis, characterization, and biological evaluations, with a focus on its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The compound is synthesized through a multistep process involving the reaction of imidazole derivatives with trifluoromethyl ketones. The characterization techniques commonly employed include:

- Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry : Confirms the molecular weight and structure.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of carbonic anhydrase (CA), a crucial enzyme in various physiological processes including acid-base balance and respiration.

Inhibition Studies

Recent studies have evaluated its inhibitory effects on various isoforms of carbonic anhydrase:

| Compound | Isoform | IC50 (µM) |

|---|---|---|

| This compound | hCA IX | 0.32 |

| This compound | hCA XII | 0.36 |

These values indicate that the compound has significant inhibitory activity against tumor-associated isoforms hCA IX and hCA XII, suggesting its potential use in cancer therapy.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in inhibiting tumor growth in vitro. For instance:

- Study on Cell Lines : The compound was tested against various cancer cell lines including breast and prostate cancer models. Results showed a reduction in cell viability with a mean GI50 value of approximately 2.3 µM.

- Molecular Docking Studies : Computational studies revealed that the compound binds effectively to the active site of CA IX, forming stable interactions that inhibit its enzymatic activity. This binding is facilitated by the presence of the imidazole moiety which coordinates with zinc ions in the active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.